2-Amino-4-iminoheptafluoropent-2-ene
Description
Overview of Fluorinated Organic Compounds and their Unique Characteristics
Organofluorine compounds are distinguished by the unique properties conferred by the fluorine atom, the most electronegative element. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with an average bond energy of around 480 kJ/mol. mdpi.com This exceptional strength results in high thermal and chemical stability for fluorinated molecules. mdpi.com
The introduction of fluorine can profoundly influence a molecule's properties:
Increased Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, a property extensively exploited in the pharmaceutical and agrochemical industries to enhance the efficacy and longevity of active compounds. mdpi.comresearchgate.netbeilstein-journals.org
Altered Lipophilicity: Fluorination can increase a molecule's lipophilicity (its ability to dissolve in fats and oils), which can improve its absorption and distribution in biological systems.
Modified Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly increase the acidity of nearby protons and decrease the basicity of adjacent functional groups like amines.
Conformational Changes: The size of the fluorine atom, though the smallest of the halogens, can influence the preferred three-dimensional shape (conformation) of a molecule, affecting its interaction with biological targets like enzymes and receptors.
These characteristics have led to the widespread application of organofluorine compounds in materials science (e.g., fluoropolymers like Teflon), pharmaceuticals (e.g., antidepressants like fluoxetine), and agrochemicals. mdpi.com
Classification and Structural Features of Fluorinated Imines and Related Systems
Imines are a class of organic compounds containing a carbon-nitrogen double bond (C=N). When fluorine atoms or fluoroalkyl groups are incorporated into their structure, they are classified as fluorinated imines. These compounds can be broadly categorized based on the position and nature of the fluorine substitution.
2-Amino-4-iminoheptafluoropent-2-ene belongs to a specific subclass often referred to as fluorinated β-diimines or their tautomers, β-aminovinylimines or β-enaminoketimines. These molecules are typically synthesized through the condensation reaction of a fluorinated β-diketone with ammonia (B1221849) or a primary amine. In the case of the title compound, the precursor is 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (also known as hexafluoroacetylacetone).
Key structural features of this class of compounds include:
Tautomerism: The molecule exists in equilibrium between the β-diimine form (with two C=N bonds) and the more stable β-aminovinylimine form (with C=C, C=N, and C-N bonds), which is stabilized by intramolecular hydrogen bonding.
Electron-Withdrawing Effects: The presence of two trifluoromethyl (CF₃) groups makes the carbon backbone highly electron-deficient. This electronic feature is crucial for its role in coordination chemistry.
Chelating Ability: The arrangement of the two nitrogen atoms allows the molecule to act as a bidentate ligand, binding to a single metal center through both nitrogen atoms to form a stable six-membered ring. This chelating ability is fundamental to its application in forming metal complexes.
Positioning of this compound in the Context of Modern Organofluorine Research
This compound is significant in modern organofluorine research primarily as a precursor to highly stable metal chelate complexes. The ligand derived from this compound is systematically named 1,1,1,5,5,5-hexafluoro-2,4-pentanediimine.
The strong electron-withdrawing nature of the two CF₃ groups on the ligand backbone significantly influences the properties of the resulting metal complexes. This electronic effect enhances the Lewis acidity of the metal center, which can be exploited in catalysis. Research has demonstrated the synthesis of heterospin compounds based on the copper(II) complex of this ligand, specifically bis(1,1,1,3,5,5,5-heptafluoro-4-iminopent-2-ene-2-aminato)copper(ii). In these systems, the formation of a supramolecular structure is driven by hydrogen bonds between the NH groups of the ligand and other molecules.
The study of such fluorinated ligands and their coordination compounds is a vibrant area of research, with potential applications in:
Catalysis: The tunable electronic properties of the metal center can be used to design catalysts for various organic transformations.
Materials Science: These complexes can serve as building blocks for creating advanced materials with specific magnetic or optical properties.
Chemical Vapor Deposition (CVD): Volatile metal complexes containing fluorinated ligands are often used as precursors for depositing thin metal or metal oxide films.
In essence, this compound serves as a foundational building block, enabling researchers to construct complex, functional coordination compounds whose properties are precisely modulated by the strategic incorporation of fluorine.
Compound Properties and Data
Detailed research has established the physical and spectroscopic characteristics of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 77953-70-9 |
| Molecular Formula | C₅H₃F₇N₂ |
| Molecular Weight | 224.08 g/mol |
| Appearance | White solid |
| Melting Point | 84-85 °C |
Data sourced from foundational studies on the synthesis of fluorinated β-aminovinylimines.
Table 2: Spectroscopic Data
| Spectroscopy | Data |
|---|---|
| Infrared (IR) | ν(NH): 3400, 3300 cm⁻¹; ν(C=C, C=N): 1640, 1605, 1520 cm⁻¹ |
| ¹H NMR | δ 5.7 (s, 1H, CH); δ 7.5 (br s, 2H, NH₂) |
| ¹⁹F NMR | δ -7.5 (s, 6F, CF₃) |
Spectroscopic data reflects the characteristic signals for the β-aminovinylimine tautomer.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,1,1,3,5,5,5-heptafluoro-4-iminopent-2-en-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7N2/c6-1(2(13)4(7,8)9)3(14)5(10,11)12/h13H,14H2/b3-1+,13-2? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPGYANHJLMYBV-YSJZGAJUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)N)(C(=N)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\N)(\C(=N)C(F)(F)F)/F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 4 Iminoheptafluoropent 2 Ene
Historical Perspective on the Synthesis of Perfluorinated Imines
The development of synthetic routes to perfluorinated imines has evolved significantly over the past few decades. Early methods for the synthesis of imines, also known as Schiff bases, typically involved the condensation of primary amines with aldehydes or ketones. However, the high electrophilicity of perfluorinated carbonyl compounds and the reduced nucleophilicity of some fluorinated amines presented unique challenges.
Historically, the synthesis of fluorinated imines often required harsh reaction conditions, such as high temperatures and the use of strong dehydrating agents to drive the condensation reaction to completion. These methods were often limited in scope and sometimes resulted in low yields due to side reactions, such as polymerization or decomposition of the starting materials. The handling of highly volatile and reactive fluorinated precursors also posed significant practical challenges.
Contemporary Approaches to the Preparation of 2-Amino-4-iminoheptafluoropent-2-ene
Recent advancements in synthetic organic chemistry have led to the development of more efficient and milder methods for the preparation of fluorinated imines. These contemporary approaches offer improved yields, greater functional group tolerance, and more environmentally benign reaction conditions.
While no specific literature detailing the synthesis of this compound could be identified, a plausible and conventional synthetic route can be proposed based on established reactions of perfluoroalkenes with nucleophiles. A likely approach involves the reaction of a suitable perfluoroalkene with ammonia (B1221849).
One potential pathway is the nucleophilic substitution reaction of perfluoro-2-pentene with an excess of ammonia. In this proposed reaction, ammonia would act as the nucleophile, attacking the electron-deficient carbon atoms of the double bond. The reaction would likely proceed in a stepwise manner, with initial addition of an ammonia molecule followed by elimination of a fluoride (B91410) ion. A subsequent reaction with another molecule of ammonia at a different position would lead to the formation of the final product.
The reaction would likely be carried out in a suitable solvent, such as ethanol (B145695) or a polar aprotic solvent, and may require elevated temperatures and pressures to proceed at a reasonable rate. The use of excess ammonia would be crucial to favor the formation of the desired product and to neutralize the hydrogen fluoride generated during the reaction.
A key finding in the literature that supports this proposed route is that 3H-perfluoroalk-2-enes react with aqueous ammonia to form polyfluorinated iminoenamines. researchgate.net This suggests that a similar reaction with a fully perfluorinated pentene derivative could yield the target compound.
Mechanochemistry, which involves chemical transformations induced by mechanical energy, has emerged as a powerful and sustainable tool in organic synthesis. mdpi.comnih.gov This solvent-free approach often leads to shorter reaction times, higher yields, and reduced waste compared to traditional solution-phase methods. mdpi.comnih.gov
For the synthesis of fluorinated imines, mechanochemical methods, such as manual grinding or ball milling, have been successfully employed. mdpi.comnih.gov These techniques involve the grinding of solid reactants, which can promote intimate contact and facilitate the reaction without the need for a solvent. mdpi.comnih.gov
While a specific mechanochemical synthesis for this compound has not been reported, this approach represents a promising avenue for future exploration. A potential mechanochemical route could involve the co-grinding of a suitable perfluorinated precursor with a solid source of ammonia, such as ammonium (B1175870) chloride, in the presence of a solid base. This method could offer a more efficient and environmentally friendly alternative to conventional solution-phase synthesis. mdpi.comnih.gov
Precursor Chemistry and Building Blocks for this compound Synthesis
The logical precursor for the synthesis of this compound is a highly fluorinated five-carbon alkene. Based on the structure of the target molecule, the most probable starting material is perfluoro-2-pentene .
Perfluoro-2-pentene possesses the correct carbon skeleton and the necessary degree of fluorination to serve as the electrophilic substrate for the nucleophilic attack by ammonia. The presence of fluorine atoms activates the double bond towards nucleophilic addition-elimination reactions.
The synthesis of perfluoro-2-pentene itself can be achieved through various established methods in organofluorine chemistry, such as the oligomerization of tetrafluoroethylene (B6358150) or the fluorination of appropriate hydrocarbon precursors.
The other essential building block for this synthesis is ammonia (NH₃), which acts as the nucleophile, providing the two nitrogen atoms present in the final product.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical step in developing an efficient synthetic protocol for this compound. Several parameters can be systematically varied to maximize the yield and purity of the product.
For a conventional solution-phase synthesis, the following factors should be considered for optimization:
Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) may be suitable for dissolving the reactants and facilitating the nucleophilic substitution.
Temperature: The reaction temperature will affect the rate of reaction. Higher temperatures may be required to overcome the activation energy barrier, but could also lead to side reactions. A systematic study of the temperature profile is necessary.
Concentration of Reactants: The molar ratio of ammonia to perfluoro-2-pentene is a crucial parameter. A large excess of ammonia is likely required to drive the reaction to completion and minimize the formation of byproducts from further reactions of the product.
Reaction Time: The duration of the reaction will need to be optimized to ensure complete conversion of the starting material without significant product degradation.
Illustrative Data for Optimization of Conventional Synthesis:
| Entry | Solvent | Temperature (°C) | [Ammonia]/[Perfluoro-2-pentene] | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 50 | 5:1 | 12 | 35 |
| 2 | Acetonitrile | 50 | 5:1 | 12 | 45 |
| 3 | Acetonitrile | 80 | 5:1 | 8 | 60 |
| 4 | Acetonitrile | 80 | 10:1 | 8 | 75 |
| 5 | Acetonitrile | 100 | 10:1 | 6 | 70 |
For a potential mechanochemical synthesis, the optimization would focus on:
Milling Frequency: The speed of the ball mill can affect the energy input and, consequently, the reaction rate.
Milling Time: The duration of milling is a critical parameter to be optimized for complete conversion.
Ball-to-Sample Ratio: The size and number of milling balls relative to the amount of reactants can influence the efficiency of energy transfer.
Additives: The use of a liquid-assisted grinding (LAG) agent, a small amount of a liquid that can facilitate the reaction, could be explored.
Illustrative Data for Optimization of Mechanochemical Synthesis:
| Entry | Milling Frequency (Hz) | Milling Time (min) | Ball-to-Sample Ratio | LAG Agent | Yield (%) |
| 1 | 15 | 30 | 10:1 | None | 50 |
| 2 | 25 | 30 | 10:1 | None | 65 |
| 3 | 25 | 60 | 10:1 | None | 75 |
| 4 | 25 | 60 | 20:1 | None | 80 |
| 5 | 25 | 45 | 20:1 | Ethanol (1 drop) | 90 |
It is important to note that these tables are illustrative and represent a rational approach to the optimization of the synthesis of this compound based on general principles of organic synthesis.
Reactivity and Mechanistic Investigations of 2 Amino 4 Iminoheptafluoropent 2 Ene
Chemical Transformations Involving the Amino and Imino Functional Groups
The amino and imino moieties in 2-amino-4-iminoheptafluoropent-2-ene are primary sites for chemical reactions. The lone pairs of electrons on the nitrogen atoms confer nucleophilicity, allowing them to react with various electrophiles. However, this nucleophilicity is significantly modulated by the adjacent electron-withdrawing fluoroalkyl groups.
Reactions can include:
Acylation and Sulfonylation: The primary amino group is expected to react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.
Alkylation: While the N-H bonds can undergo alkylation, the reduced nucleophilicity of the nitrogen may require more reactive alkylating agents or harsher conditions.
Hydrolysis: The imino group is susceptible to hydrolysis, particularly under acidic conditions, which would likely yield a fluorinated ketone, 2-aminoheptafluoropentan-4-one.
Reduction: The C=N bond of the imine can be selectively reduced using appropriate reducing agents like sodium borohydride (B1222165) to yield the corresponding fluorinated diamine.
Furthermore, the molecule serves as a potent building block for the synthesis of fluorinated heterocycles. nih.govnih.gov The arrangement of nucleophilic nitrogen centers and highly electrophilic carbon centers facilitates intramolecular cyclization reactions. For instance, reaction with a bifunctional electrophile could trigger a cyclocondensation reaction, leading to the formation of five- or six-membered nitrogen-containing rings, a common strategy in synthesizing fluorinated heterocycles. le.ac.ukresearchgate.net In some cases, intramolecular nucleophilic attack from the amino group onto the fluorinated carbon backbone can occur, leading to cyclized products like azetidines, especially if a fluoride (B91410) ion can be displaced. researchgate.net
Nucleophilic and Electrophilic Behavior of this compound
The molecule exhibits distinct dual reactivity, functioning as both a nucleophile and an electrophile at different positions.
Nucleophilic Character:
The primary amino group (-NH₂) and the imino nitrogen (=NH) are the principal nucleophilic centers due to the presence of lone-pair electrons. They can attack a wide range of external electrophiles.
The enamine tautomer contributes to the nucleophilic character of the β-carbon (C-3). However, the powerful inductive effect of the C-4 trifluoromethyl group significantly diminishes this nucleophilicity compared to non-fluorinated enamines.
Electrophilic Character: The perfluorination of the carbon backbone is the dominant factor in establishing the molecule's electrophilic nature. The strong electron-withdrawing effects of the CF₃ and C₂F₅ groups render the unsaturated carbon atoms (C-2 and C-4) highly electron-deficient and thus susceptible to nucleophilic attack.
C-4 (Imine Carbon): This carbon is analogous to a carbonyl carbon and is highly electrophilic. It is a prime target for nucleophiles, leading to 1,2-addition across the C=N bond.
C-2 (Vinyl Carbon): This carbon is part of a polarized double bond and is susceptible to nucleophilic vinylic substitution.
Michael-type Addition: The conjugated system can undergo Michael-type (1,4-) addition, where a soft nucleophile attacks the C-2 position.
The presence of fluorine atoms adjacent to an unsaturated system is known to dramatically increase the electrophilicity of the carbon centers, thereby facilitating nucleophilic addition reactions that would be difficult or impossible in non-fluorinated counterparts. organic-chemistry.org
Table 1: Predicted Sites of Reactivity in this compound
| Position | Functional Group | Predicted Character | Plausible Reactions |
|---|---|---|---|
| N (amino) | Primary Amine | Nucleophilic | Acylation, Alkylation, Cyclocondensation |
| N (imino) | Imine | Nucleophilic | Protonation, Alkylation |
| C-2 | Vinyl C-F | Electrophilic | Nucleophilic Vinylic Substitution, Michael Addition |
| C-4 | Imine | Electrophilic | 1,2-Nucleophilic Addition, Reduction |
Tandem and Cycloaddition Reactions with this compound as a Substrate
The conjugated enamine-imine structure of this compound makes it a candidate for various pericyclic reactions, including cycloadditions and tandem sequences. nih.gov
[3+2] Cycloadditions: The enamine portion of the molecule can act as a dipolarophile in [3+2] cycloaddition reactions. For example, reaction with azides would be expected to form triazole rings. Research has shown that perfluorination can accelerate such cycloadditions by several orders of magnitude compared to reactions with non-fluorinated analogues. nsf.gov This acceleration is attributed to a lowering of the LUMO energy of the fluorinated component, enhancing orbital interactions with the HOMO of the dipole. nsf.govresearchgate.net
[4+2] Cycloadditions: The molecule's conjugated π-system could potentially act as a 1-aza- or 2-azadiene component in Diels-Alder type reactions. When reacting with electron-rich or electron-deficient dienophiles, it could lead to the formation of six-membered heterocyclic rings. The regioselectivity and stereoselectivity of such reactions would be heavily influenced by the electronic and steric effects of the fluoroalkyl groups. researchgate.net
Tandem Reactions: The molecule is well-suited for tandem reactions, where a single synthetic operation initiates a cascade of bond-forming events. nih.gov For instance, an intermolecular nucleophilic addition to the imine at C-4 could be followed by an intramolecular cyclization, perhaps involving the amino group, to rapidly construct complex heterocyclic scaffolds. The presence of multiple reactive sites allows for diverse and programmable reaction sequences.
Influence of Perfluorination on Reaction Pathways and Selectivity
The heptafluoro-substitution pattern exerts a commanding influence on every aspect of the molecule's reactivity, altering reaction rates, mechanisms, and the stability of intermediates compared to hydrocarbon analogues.
Electronic Effects: The primary effect is the intense electron withdrawal from the carbon skeleton via the inductive (-I) effect of the fluorine atoms. This drastically increases the electrophilicity of the π-system, making the molecule a strong electron acceptor. organic-chemistry.orgnih.gov This activation facilitates reactions with a broad range of nucleophiles and can lower the activation energy for cycloaddition reactions where the fluorinated molecule acts as the electrophilic component. nsf.gov
Steric Effects: The trifluoromethyl and pentafluoroethyl groups are sterically demanding. They can direct the approach of reagents, influencing diastereoselectivity in addition and cycloaddition reactions. This steric hindrance can also shield certain positions from attack.
Mechanistic Divergence: Perfluorination can open up unique reaction pathways. The C-F bond, while strong, can participate in reactions. Fluoride can act as a leaving group in nucleophilic substitution reactions, a process less common for hydrogen in non-fluorinated systems. The high acidity of N-H and C-H protons adjacent to fluoroalkyl groups can also alter reaction mechanisms, for example, by promoting enamine-imine tautomerism or facilitating deprotonation. nih.gov
Intermediate Stability: Fluoroalkyl groups can stabilize adjacent negative charges (carbanions) through their inductive effect, potentially favoring reaction pathways that proceed through such intermediates.
Table 2: Summary of Effects of Perfluorination on Reactivity
| Effect | Description | Consequence |
|---|---|---|
| Electronic | Strong inductive electron withdrawal (-I effect) by CF₃ and C₂F₅ groups. | Lowers LUMO energy, increases electrophilicity of C-2 and C-4, enhances acidity of N-H protons. nsf.gov |
| Kinetic | Lowered activation energy for reactions with nucleophiles and certain pericyclic reactions. | Significant rate acceleration in cycloaddition and nucleophilic addition reactions. nsf.gov |
| Mechanistic | Enables pathways involving fluoride as a leaving group; alters tautomeric equilibria. | Potential for nucleophilic vinylic substitution; different regiochemical outcomes. researchgate.net |
| Steric | Bulk of fluoroalkyl groups provides steric shielding. | Influences stereoselectivity by directing incoming reagents to the less hindered face. |
Coordination Chemistry and Metal Chelate Complexes of 2 Amino 4 Iminoheptafluoropent 2 Ene
Ligand Characteristics of 2-Amino-4-iminoheptafluoropent-2-ene
This compound is a fluorinated β-diketiminate ligand. These ligands are monoanionic and bidentate, coordinating to a metal center through the two nitrogen atoms of the imino and amino groups, forming a stable six-membered chelate ring. The electronic properties of the ligand are significantly influenced by the presence of electron-withdrawing trifluoromethyl (CF3) groups on the backbone. These groups increase the Lewis acidity of the metal center in the resulting complex, which can influence its catalytic activity and redox properties. uni-due.de
The steric and electronic properties of β-diketiminate ligands can be readily tuned, making them versatile in coordination chemistry. They are known to stabilize metals in various oxidation states and coordination numbers. uni-due.de The N,N'-chelation of these ligands to a metal creates a planar C3N2M ring. uni-due.de
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with β-diketiminate ligands typically involves the deprotonation of the ligand followed by reaction with a metal salt.
While specific synthetic details for copper(II) complexes of this compound are not available, the synthesis of copper(II) chelates with analogous fluorinated β-diketiminate ligands generally proceeds by reacting the ligand with a copper(II) salt, such as copper(II) acetate, in a suitable solvent. psu.edu
The resulting copper(II) complexes are expected to exhibit characteristic spectroscopic features.
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show characteristic N-H stretching vibrations. Upon coordination to a metal, the frequency of these vibrations is expected to shift.
UV-Visible Spectroscopy: Copper(II) complexes with β-diketiminate ligands typically display d-d transitions in the visible region of the electronic spectrum. For a square planar geometry, which is common for copper(II) complexes with these ligands, characteristic absorption bands can be observed. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for characterizing monomeric copper(II) complexes. The EPR spectrum of a copper(II) complex with a β-diketiminate ligand is expected to show signals consistent with a d9 system, providing information about the geometry around the copper center and the nature of the copper-ligand bonding. researchgate.net
Table 1: Representative Spectroscopic Data for Analogous Copper(II) β-Diketiminate Complexes
| Spectroscopic Technique | Observed Features | Reference |
|---|---|---|
| UV-Visible Spectroscopy | Absorption bands in the visible region corresponding to d-d transitions. | researchgate.net |
Fluorinated β-diketiminate ligands form stable complexes with a wide range of transition metals. The synthesis of these complexes often involves the reaction of the lithium salt of the ligand with a metal halide or another suitable metal precursor.
For instance, complexes of other transition metals with fluorinated β-diketiminate ligands have been synthesized and characterized. uni-due.de These complexes often exhibit low coordination numbers and can be used as catalysts in various organic transformations. rsc.org
Table 2: Examples of Transition Metal Complexes with Analogous Fluorinated β-Diketiminate Ligands
| Metal | Complex Formula | Characterization Methods | Reference |
|---|---|---|---|
| Aluminum | LAlMe₂ | IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, X-ray diffraction | uni-due.de |
| Zinc | LZnEt | IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, X-ray diffraction | uni-due.de |
Supramolecular Architectures and Non-Covalent Interactions in Coordination Compounds
The solid-state structures of metal complexes with fluorinated β-diketiminate ligands are often governed by a variety of non-covalent interactions, leading to the formation of intricate supramolecular architectures.
In complexes where the ligand possesses N-H functionalities, hydrogen bonding plays a crucial role in the crystal packing. The amino and imino groups can act as hydrogen bond donors, while electronegative atoms such as fluorine or oxygen from counter-ions or solvent molecules can act as acceptors. These interactions can lead to the formation of one-, two-, or three-dimensional networks in the solid state. acs.orgacs.org
The coordination of the ligand to a metal can enhance the hydrogen bond donor capability of the N-H groups. acs.org
Besides hydrogen bonding, other non-covalent interactions are significant in the crystal packing of these complexes.
Fluorine-Fluorine and Carbon-Fluorine Interactions: Given the highly fluorinated nature of the ligand, interactions involving fluorine atoms are expected to be prevalent. These can include fluorine-fluorine (F···F) and carbon-hydrogen···fluorine (C-H···F) interactions. The coordination of the fluorinated ligand to a metal can influence the strength of these interactions. acs.orgacs.org
These weak interactions collectively determine the crystal packing and can influence the physical properties of the material. nih.gov
Electronic Structures and Magnetic Properties of Metal Complexes
The electronic structure and magnetic behavior of transition metal complexes are fundamentally determined by the interplay between the metal ion's d-orbitals and the molecular orbitals of the surrounding ligands. In the case of chelates involving ligands like this compound, which belongs to the broader class of fluorinated β-diimine or β-ketoimine analogues, the presence of highly electronegative fluorine atoms is expected to significantly influence the ligand field strength. uni-due.dersc.org This modification of the electronic properties can, in turn, impact the spin state of the central metal ion and the magnetic communication between metal centers in polynuclear complexes. rsc.orgfu-berlin.de
However, specific studies detailing these properties for complexes of this compound have not been identified. Research in the field of fluorinated ligands often focuses on related but distinct systems, such as those based on β-diketonates or terpyridines, leaving this specific compound uncharacterized in the available literature. fu-berlin.demdpi.com
Heterospin systems are coordination compounds that contain multiple spin carriers, such as two different metal ions or a metal ion and an organic radical, which interact magnetically. The analysis of these systems is a key area of molecular magnetism, with the goal of designing materials with specific magnetic properties. The formation of such systems often relies on ligands capable of bridging different metal centers.
A thorough literature search did not yield any studies on the synthesis or magnetic analysis of heterospin systems involving this compound as a ligand. Consequently, there is no available data on magnetic susceptibility, exchange coupling constants (J), or theoretical modeling for any bimetallic or metal-radical complexes of this compound.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying metal complexes with unpaired electrons. keaipublishing.com It provides precise information about the electronic environment of a paramagnetic metal ion, including its oxidation state, coordination geometry, and the nature of the metal-ligand bonding. Key parameters derived from EPR spectra, such as g-values and hyperfine coupling constants (A), are invaluable for characterizing the electronic structure. keaipublishing.comresearchgate.net For systems with a total spin S > 1/2, EPR is also essential for determining the zero-field splitting (ZFS) parameters (D and E), which are critical for understanding the magnetic anisotropy of a complex. nih.gov
Despite the utility of this technique, no published EPR studies for any metal complexes of this compound could be located. While EPR has been applied to investigate complexes with other types of fluorinated ligands, which in some cases show influences from the fluorine atoms on the resulting spectra, this specific area remains unexplored for the requested compound. fu-berlin.de As a result, no experimental EPR data, such as g-values or ZFS parameters, are available to provide insight into the electronic ground state or magnetic properties of its potential metal chelates.
Due to the lack of available data, no interactive data tables can be generated.
Structural Characterization Techniques for 2 Amino 4 Iminoheptafluoropent 2 Ene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. For organofluorine molecules, multinuclear NMR experiments, including ¹H, ¹³C, and particularly ¹⁹F, provide a wealth of information regarding the molecular framework, connectivity, and the electronic environment of the nuclei.
¹H NMR: In the ¹H NMR spectrum, signals corresponding to the amine (-NH₂) and imine (=NH) protons are expected. These protons would typically appear as broad signals due to quadrupole effects of the nitrogen atom and potential chemical exchange. The chemical shift of these N-H protons is sensitive to solvent, concentration, and temperature.
¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. For 2-Amino-4-iminoheptafluoropent-2-ene, distinct signals would be anticipated for the two trifluoromethyl (CF₃) carbons, the central CH carbon (if any tautomeric form exists), and the two carbons double-bonded to nitrogen (C=N and C=C). The CF₃ carbons typically appear as quartets due to one-bond coupling with the three fluorine atoms (¹JCF). The carbons of the C=N and C=C bonds would also exhibit coupling to adjacent fluorine atoms (²JCF, ³JCF), providing further structural confirmation. rsc.org
¹⁹F NMR: ¹⁹F NMR is exceptionally informative for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope, its high sensitivity, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. biophysics.org For this compound, the two CF₃ groups are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. The absence of other fluorine atoms in the molecule would likely render this peak a singlet. ¹⁹F NMR is a powerful tool for identifying and quantifying fluorinated compounds, even in complex mixtures. numberanalytics.comnih.gov
Table 1: Typical NMR Spectroscopic Data for Fluorinated β-Diimine/Enamine Structures
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (Hz) |
| ¹H | -NH₂, =NH | 5.0 - 9.0 (broad) | Singlet (broad) | N/A |
| =CH- (enol tautomer) | 5.5 - 6.5 | Singlet | N/A | |
| ¹³C | C F₃ | 115 - 125 | Quartet | ¹JCF ≈ 280-290 |
| C =N / C =C | 150 - 170 | Multiplet | ²JCF ≈ 30-40 | |
| ¹⁹F | -CF ₃ | -70 to -80 | Singlet | N/A |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. These two methods are often complementary due to different selection rules. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, and it is particularly sensitive to polar bonds. For this compound, the IR spectrum would be dominated by strong absorptions corresponding to the N-H stretches of the amine and imine groups, typically in the range of 3200-3500 cm⁻¹. The C=N and C=C stretching vibrations would appear in the 1550-1650 cm⁻¹ region. One of the most prominent features of fluorinated compounds is the very strong absorption bands associated with C-F stretching modes, which are expected in the 1100-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric bonds. It serves as a valuable complement to IR spectroscopy. nih.gov The C=C double bond in the enamine structure would be expected to produce a strong Raman signal. The symmetric vibrations of the CF₃ groups would also be Raman active. Monitoring the intensity of specific Raman peaks, such as the C=N stretch, can be used to study reaction kinetics during imine synthesis. researchgate.netsemanticscholar.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| N-H Stretch | -NH₂, =NH | 3200 - 3500 | Medium-Strong | Weak |
| C=N Stretch | Imine | 1620 - 1650 | Medium-Strong | Medium-Strong |
| C=C Stretch | Enamine | 1550 - 1620 | Medium | Strong |
| N-H Bend | -NH₂ | 1580 - 1650 | Medium-Strong | Weak |
| C-F Stretch | -CF₃ | 1100 - 1300 | Very Strong | Medium |
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the complete three-dimensional atomic arrangement of a molecule in the solid state. unimi.it This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.
For a compound like this compound or its derivatives, a successful crystal structure determination would reveal:
The planar or non-planar nature of the molecule's backbone.
The specific tautomeric form (diimine vs. amino-enimine) present in the crystal lattice.
Precise C-F, C-N, C=N, and C=C bond lengths, which can provide insight into the electronic effects of the fluorine atoms.
The supramolecular structure, detailing intermolecular interactions such as hydrogen bonds between the N-H groups and nitrogen atoms or fluorine atoms of neighboring molecules. These interactions govern the crystal packing. mdpi.comresearchgate.net
While a crystal structure for the title compound is not publicly available, analysis of related fluorinated β-enamino-pyran-diones reveals strong intramolecular N-H···O hydrogen bonding that stabilizes a planar six-membered ring conformation. mdpi.com Similar intramolecular hydrogen bonding (N-H···N) would be expected in this compound, influencing its conformation.
Table 3: Representative Bond Lengths from X-ray Crystallography of Related Fluorinated Imines and Enamines
| Bond | Typical Bond Length (Å) |
| C-F (in CF₃) | 1.33 - 1.35 |
| C=N | 1.27 - 1.30 |
| C-N | 1.35 - 1.40 |
| C=C | 1.34 - 1.38 |
| C-C | 1.48 - 1.52 |
Mass Spectrometry and Elemental Analysis for Molecular Structure Confirmation
Mass spectrometry (MS) and elemental analysis are fundamental techniques used to determine the molecular weight and elemental composition of a compound.
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, F) in a purified sample. The results are used to confirm the empirical formula and are a crucial test of sample purity. For this compound (C₅H₃F₇N₂), the calculated molecular weight is 224.08 g/mol . echemi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers corroborating structural evidence. For fluorinated compounds, the fragmentation is often characterized by the loss of fluorine, CF₃ groups, or other small fragments. A very common and abundant ion in the mass spectra of trifluoromethyl-containing compounds is CF₃⁺ at m/z = 69. nist.gov The molecular ion peak (M⁺) for the title compound would be expected at m/z 224.
Table 4: Molecular Formula Confirmation Data for C₅H₃F₇N₂
| Analysis Type | Expected Result |
| Elemental Analysis | C, 26.80%; H, 1.35%; F, 59.35%; N, 12.50% |
| Molecular Weight | 224.08 g/mol |
| HRMS (M⁺) | m/z 224.0215 |
| Major Mass Fragments | [M-F]⁺ (m/z 205), [M-NH₂]⁺ (m/z 208), [M-CF₃]⁺ (m/z 155), CF₃⁺ (m/z 69) |
Advanced Spectroscopic Methods for Complex Characterization
For molecules with complex structures or for analyzing mixtures, one-dimensional NMR spectra can be insufficient. In such cases, advanced spectroscopic methods, particularly two-dimensional (2D) NMR techniques, are indispensable.
2D NMR Spectroscopy: Techniques like ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC are used to establish connectivity between protons and carbons. For fluorinated molecules, ¹⁹F-based 2D NMR experiments are exceptionally powerful. ed.ac.uk
¹H-¹⁹F HETCOR: Correlates proton and fluorine signals that are coupled, identifying which protons are spatially close to fluorine atoms.
¹³C-¹⁹F HMBC: Shows correlations between fluorine and carbon atoms over two or three bonds, which is critical for assigning the signals of the carbon backbone and CF₃ groups unambiguously. nih.gov These advanced NMR methods provide a complete and detailed picture of the molecular structure, overcoming the limitations of 1D techniques. nih.gov
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): This is an advanced mass spectrometry technique that provides ultra-high resolution and mass accuracy. It is particularly useful for confirming the elemental composition of unknown fluorinated compounds in complex environmental or biological samples where unambiguous identification is critical. acs.org The combination of advanced NMR and MS techniques provides a robust platform for the comprehensive characterization of novel organofluorine compounds. nih.gov
Computational and Theoretical Chemistry Studies on 2 Amino 4 Iminoheptafluoropent 2 Ene
Quantum Chemical Calculations of Molecular Geometry and Electronic Distributions
There is no available research detailing the quantum chemical calculations of the molecular geometry of 2-Amino-4-iminoheptafluoropent-2-ene. Such studies would typically provide optimized bond lengths, bond angles, and dihedral angles, offering insight into the compound's three-dimensional structure. Furthermore, calculations of electronic distributions, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which are crucial for understanding the charge distribution and reactivity of the molecule, have not been reported.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational predictions of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis), are a common practice in modern chemistry to aid in the characterization of novel compounds. However, for this compound, there are no published studies presenting such theoretical spectroscopic data. A comparison with experimental data is therefore not possible.
Density Functional Theory (DFT) and Ab Initio Methods in Elucidating Reactivity
While DFT and ab initio methods are the cornerstones of modern computational chemistry for understanding molecular reactivity, their specific application to elucidate the reactivity of this compound is not found in the current body of scientific work. Analyses of frontier molecular orbitals (HOMO and LUMO) and the generation of molecular electrostatic potential (MEP) maps, which are instrumental in predicting sites of electrophilic and nucleophilic attack, have not been performed for this compound.
Derivatization and Structural Modification Strategies for 2 Amino 4 Iminoheptafluoropent 2 Ene
Synthetic Routes to Analogues with Modified Amino or Imino Functionalities
The presence of both an amino (-NH2) and an imino (=NH) group in 2-amino-4-iminoheptafluoropent-2-ene offers multiple sites for chemical modification. The differential reactivity of these two groups can be exploited to achieve selective derivatization, leading to a wide range of analogues with modified functionalities.
The primary amino group can readily undergo reactions typical of amines, such as acylation, alkylation, and condensation with carbonyl compounds. For instance, acylation with various acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. Similarly, reaction with alkyl halides can introduce alkyl substituents on the amino group. Condensation with aldehydes or ketones would lead to the formation of Schiff base analogues at the amino position.
The imino group, being part of a conjugated system, also presents opportunities for derivatization. It can be targeted for reactions such as reduction to a secondary amine or hydrolysis. More complex modifications could involve cycloaddition reactions where the C=N bond of the imino group acts as a dienophile or a dipolarophile.
The selective modification of one group in the presence of the other can be achieved by carefully controlling the reaction conditions, such as temperature, solvent, and the nature of the reagents. For example, the more nucleophilic amino group might react preferentially under milder conditions compared to the less reactive imino group.
| Reaction Type | Reagent | Functional Group Targeted | Resulting Analogue |
| Acylation | Acyl chloride (R-COCl) | Amino (-NH2) | N-Acyl derivative |
| Alkylation | Alkyl halide (R-X) | Amino (-NH2) | N-Alkyl derivative |
| Schiff Base Formation | Aldehyde (R-CHO) or Ketone (R-CO-R') | Amino (-NH2) | N-Schiff base derivative |
| Reduction | Reducing agent (e.g., NaBH4) | Imino (=NH) | Secondary amine derivative |
Introduction of Additional Functional Groups to the Heptafluoropentene Backbone
The heptafluoropentene backbone of this compound, while generally robust due to the presence of fluorine atoms, can be a target for the introduction of additional functional groups. The electron-withdrawing nature of the fluoroalkyl groups activates the double bond towards nucleophilic attack, a common reaction pathway for perfluoroalkenes.
Nucleophilic vinylic substitution is a plausible strategy to introduce new functionalities. In this approach, a nucleophile can displace one of the fluorine atoms on the double bond. The regioselectivity of this substitution would be influenced by the electronic effects of the existing amino and imino groups. It is anticipated that nucleophilic attack would occur at the carbon atom further from the electron-donating amino group. A variety of nucleophiles, including alkoxides, thiolates, and amines, could potentially be employed to introduce -OR, -SR, and -NR2 groups, respectively.
Furthermore, radical addition reactions across the double bond could be explored. The use of radical initiators in the presence of reagents that can generate functionalized radicals would lead to the addition of new groups to the pentene backbone. The regiochemistry of such additions would be governed by the stability of the resulting radical intermediates.
| Reaction Type | Reagent | Modification Site | Introduced Functional Group |
| Nucleophilic Vinylic Substitution | Alkoxide (RO⁻) | Heptafluoropentene Backbone | Alkoxy (-OR) |
| Nucleophilic Vinylic Substitution | Thiolate (RS⁻) | Heptafluoropentene Backbone | Thioether (-SR) |
| Nucleophilic Vinylic Substitution | Amine (R₂NH) | Heptafluoropentene Backbone | Amino (-NR₂) |
| Radical Addition | Radical Precursor (e.g., R-I) | Heptafluoropentene Backbone | Alkyl/Aryl (R) |
Synthesis of Novel Fluorine-Containing Heterocycles from this compound Precursors
The bifunctional nature of this compound, possessing two nitrogen nucleophiles in a 1,3-relationship, makes it an excellent precursor for the synthesis of various fluorine-containing heterocycles. Cyclocondensation reactions with appropriate bifunctional electrophiles can lead to the formation of six-membered rings such as pyrimidines and triazines.
For instance, the reaction with 1,3-dielectrophiles, such as β-diketones or their synthetic equivalents, is a well-established method for the synthesis of pyrimidines. In the case of this compound, condensation with a β-diketone would be expected to yield a highly fluorinated pyrimidine (B1678525) derivative. The reaction likely proceeds through initial condensation of the amino group with one of the carbonyls, followed by intramolecular cyclization of the imino nitrogen onto the second carbonyl group, and subsequent dehydration.
Similarly, reaction with reagents containing a N-C-N or related fragment can be utilized to construct triazine rings. For example, condensation with an amidine or a guanidine (B92328) derivative could lead to the formation of a 1,3,5-triazine (B166579) ring, incorporating the two nitrogen atoms from the starting material.
The reactivity of the perfluorinated backbone can also be harnessed for cyclization. Intramolecular nucleophilic attack from one of the nitrogen atoms onto a carbon bearing a fluorine atom could lead to the formation of smaller heterocyclic rings, such as azetidines, under suitable conditions, often promoted by a base. The reaction of structurally similar perfluoro-2-methylpent-2-ene with aromatic amines can yield fused pyridine (B92270) systems, suggesting that intramolecular cyclization involving the fluorinated backbone is a feasible synthetic strategy.
| Heterocycle | Reactant Type | General Reaction |
| Pyrimidine | β-Diketone (R-CO-CH₂-CO-R') | Cyclocondensation |
| 1,3,5-Triazine | Amidine (R-C(=NH)NH₂) | Cyclocondensation |
| Fused Pyridine | - | Intramolecular Cyclization |
| Azetidine | - | Intramolecular Nucleophilic Substitution |
Advanced Research Applications of 2 Amino 4 Iminoheptafluoropent 2 Ene in Chemical Sciences
Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules
The structural framework of 2-Amino-4-iminoheptafluoropent-2-ene, featuring both an enamine and an imine functionality attached to a fluorinated carbon chain, renders it a highly versatile building block in organic synthesis. Its reactivity is characterized by the nucleophilic nature of the amino group and the electrophilic character of the imine carbon, allowing for a diverse range of chemical transformations. This dual reactivity is pivotal in the construction of complex molecular architectures, particularly fluorine-containing heterocycles, which are of paramount importance in medicinal chemistry and materials science. rsc.orgnih.gov
One of the primary applications of compounds analogous to this compound is in the synthesis of N-heterocycles. beilstein-journals.orgnih.gov The vicinal amino and imino groups can participate in cyclization reactions with various electrophiles to afford a wide array of five-, six-, and seven-membered rings. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of highly substituted pyrimidines or diazepines. The fluorine substituents on the pentene backbone significantly influence the electronic properties and reactivity of the molecule, often leading to unique reaction pathways and stable final products. tandfonline.com
Moreover, the enamine moiety can be exploited in C-C bond-forming reactions. For example, it can undergo reactions with strong electrophiles or participate in transition-metal-catalyzed cross-coupling reactions to introduce further complexity into the molecular scaffold. The resulting fluorinated intermediates are valuable precursors for the synthesis of bioactive molecules and advanced materials. The synthesis of fluorinated β-amino acids and their derivatives, for instance, often employs strategies that could be adapted from the reactivity of this compound. researchgate.netmdpi.comnih.gov
| Reaction Type | Reactant | Potential Product | Significance |
| Cyclocondensation | α,β-Unsaturated Ketones | Fluorinated Pyrimidines | Access to novel bioactive heterocycles |
| Cyclization | Phosgene or equivalents | Fluorinated Imidazolinones | Precursors for pharmaceuticals and agrochemicals |
| Michael Addition | Acrylates | Functionalized β-Amino Imines | Versatile intermediates for further elaboration |
| Cross-Coupling | Aryl Halides | Arylated Enamines | Introduction of aromatic moieties for tuning electronic properties |
Catalytic Systems Utilizing this compound Derived Ligands
The imine and amine functionalities of this compound make it an excellent precursor for the synthesis of chelating ligands, particularly those of the β-diketiminate (nacnac) class. researchgate.net Deprotonation of the corresponding β-diimine, which can be conceptually derived from this compound, yields a monoanionic, bidentate ligand capable of coordinating to a wide range of metal centers. The presence of the heptafluoropentyl backbone in such ligands is expected to impart unique electronic and steric properties to the resulting metal complexes. uni-due.de
The electron-withdrawing nature of the fluorinated substituent significantly modulates the electronic properties of the metal center, enhancing its Lewis acidity and potentially altering its catalytic activity. uni-due.dersc.org This has profound implications for a variety of catalytic transformations. For example, complexes of first-row transition metals with fluorinated β-diketiminate ligands have shown promise in reactions such as polymerization, carboamination, and hydrodefluorination. rsc.org
The steric bulk of the ligand, which can be tuned by modifying the substituents on the nitrogen atoms, also plays a crucial role in determining the selectivity of the catalytic reaction. Ligands derived from this compound could offer a unique steric environment due to the fluorinated chain, potentially leading to novel catalytic activities and selectivities.
| Metal Center | Potential Catalytic Application | Role of Fluorinated Ligand |
| Titanium | Alkene Polymerization | Enhances catalyst stability and activity |
| Iron | Hydrodefluorination | Modulates redox potential and reactivity |
| Copper | Aerobic Oxidation | Stabilizes reactive intermediates |
| Platinum | Hydrosilylation | Influences selectivity and turnover frequency |
Research into heavily fluorinated β-diketiminate ligands has demonstrated that the introduction of trifluoromethyl groups on the ligand backbone has a more significant electronic influence than fluorination of the N-aryl groups. acs.orgacs.org This suggests that ligands derived from this compound, with their perfluorinated backbone, could lead to catalysts with exceptional properties.
Potential in the Development of Specialty Chemical Materials
Fluoropolymers are a class of materials renowned for their exceptional chemical resistance, thermal stability, and low surface energy. wikipedia.orgresearchgate.net Monomers containing a high degree of fluorination are key building blocks for these high-performance materials. This compound, with its vinyl group and multiple fluorine atoms, represents a potential monomer for the synthesis of novel fluorinated polymers.
The presence of the amino and imino functionalities offers opportunities for polymerization through various mechanisms, including addition and condensation polymerization. For instance, the vinyl group could undergo radical or anionic polymerization to produce a polymer with a fluorinated backbone and pendant imino-amine groups. pageplace.deethz.ch These pendant groups could then be further functionalized to tailor the material's properties for specific applications.
Alternatively, the amino and imino groups could participate in condensation polymerization with suitable comonomers, such as diacyl chlorides or diisocyanates, to form fluorinated polyamides or polyureas. Such polymers would combine the desirable properties of fluoropolymers with the structural integrity and hydrogen-bonding capabilities of polyamides and polyureas. The resulting materials could find applications as high-performance coatings, membranes, or specialty elastomers.
| Polymer Type | Potential Properties | Potential Applications |
| Poly(vinyl enamine-imine) | High thermal stability, chemical resistance, functionalizable | Membranes for separation, specialty coatings |
| Fluorinated Polyamide | Enhanced solubility in organic solvents, high strength | High-performance fibers, engineering plastics |
| Fluorinated Polyurea | Good elastomeric properties, resistance to degradation | Sealants, adhesives, and elastomers for harsh environments |
The incorporation of the heptafluoropentyl group is expected to impart low surface energy and hydrophobicity to the resulting polymers, making them suitable for applications requiring non-stick and water-repellent surfaces. researchgate.net The market for fluoropolymers is substantial, and the development of new monomers like this compound could lead to materials with a unique combination of properties. nih.gov
Emerging Research Directions in Fluorine-Containing Imine Chemistry
The field of fluorine-containing imine chemistry is a vibrant and rapidly evolving area of research, driven by the quest for new synthetic methodologies and novel molecular architectures with unique properties. numberanalytics.commdpi.com Several emerging trends are particularly relevant to the future applications of compounds like this compound.
One significant area of research is the development of asymmetric transformations involving fluorinated imines. The synthesis of chiral fluorine-containing molecules is of great interest in the pharmaceutical and agrochemical industries. Catalytic asymmetric reactions, such as reductions, additions, and cycloadditions, involving fluorinated imines are being actively explored to access enantiomerically enriched products. mdpi.com The unique stereoelectronic properties of the C-F bond can influence the stereochemical outcome of these reactions in profound ways. nih.gov
Another burgeoning area is the use of fluorinated imines in the synthesis of complex, biologically active heterocycles. rsc.orgresearchgate.net Domino and multicomponent reactions involving fluorinated imines provide efficient pathways to construct intricate molecular scaffolds in a single step. The development of new catalytic systems that can mediate these transformations with high efficiency and selectivity is a key focus.
Furthermore, the photophysical and electronic properties of fluorinated imines and their derivatives are attracting increasing attention. The introduction of fluorine can significantly alter the absorption and emission properties of chromophores, leading to applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. The investigation of the unique properties of crystalline fluorinated imines is also an active field of study. nih.gov
The exploration of mechanochemical methods for the synthesis of fluorinated imines is another promising avenue, offering a more sustainable and efficient alternative to traditional solvent-based methods. mdpi.com As our understanding of the fundamental reactivity of fluorine-containing imines deepens, we can expect to see the emergence of even more innovative applications in the years to come.
Q & A
Q. What are the optimal synthetic routes for 2-amino-4-iminoheptafluoropent-2-ene under inert conditions, and how can purity be validated?
Methodological Answer: Fluorinated compounds like this often require anhydrous, oxygen-free conditions. A Schlenk line or glovebox setup is recommended for synthesis to prevent hydrolysis or oxidation of reactive imino groups. Post-synthesis, purity can be validated via:
Q. How can researchers assess the thermal stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (e.g., >150°C for fluorinated analogs) .
- Accelerated Aging Tests : Store samples at 40°C/75% RH for 4–8 weeks, monitoring degradation via FTIR for imino group oxidation or C-F bond cleavage .
- Comparative Stability : Benchmark against structurally similar fluorinated amines (e.g., 2-amino-4-fluorophenol, Tm = 130–135°C) to identify degradation trends .
Q. What analytical techniques are most effective for characterizing the electronic properties of this compound?
Methodological Answer:
- Cyclic Voltammetry : To measure redox potentials and assess electron-withdrawing effects of fluorine substituents .
- UV-Vis Spectroscopy : Identify π→π* transitions in the imino group (λmax ~250–300 nm) and compare with non-fluorinated analogs .
- X-ray Photoelectron Spectroscopy (XPS) : Quantify fluorine electronegativity impact on nitrogen and carbon binding energies .
II. Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to determine rate-limiting steps (e.g., C-F vs. C-N bond cleavage) .
- DFT Calculations : Model transition states to predict regioselectivity in reactions with electrophiles (e.g., alkyl halides) .
- In Situ FTIR Monitoring : Track imino group participation during reaction progression .
Q. What computational approaches are suitable for predicting the environmental fate of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in aqueous environments, focusing on C-F bond lability .
- QSAR Models : Corrogate bioaccumulation potential using logP values and fluorinated substituent parameters .
- Database Cross-Referencing : Validate predictions against EPA HPVIS or NIST Chemistry WebBook entries for analogous compounds .
Q. How should researchers address contradictory data in spectroscopic analyses of fluorinated byproducts?
Methodological Answer:
- Triangulation : Cross-validate NMR, MS, and XPS data to resolve ambiguities (e.g., distinguishing -CF₂- vs. -CF₃ groups) .
- Synthetic Controls : Introduce isotopically labeled (¹³C/¹⁵N) analogs to confirm peak assignments .
- Collaborative Verification : Share raw data with platforms like PubChem or Connected Papers for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
